tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate
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Overview
Description
tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 5-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 2-(5-(trifluoromethyl)pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new medications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Uniqueness
tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
tert-Butyl 2-(5-(trifluoromethyl)pyridin-2-yl)acetate, with the molecular formula C13H13F3N2O2 and CAS number 941133-76-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this derivative a candidate for further biological evaluation.
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the trifluoromethyl group is particularly important as it influences the electronic properties and steric effects, which can enhance binding affinity to target proteins. Studies have shown that compounds containing trifluoromethyl groups often exhibit improved potency against specific enzymes and receptors compared to their non-fluorinated counterparts .
Antimicrobial Activity
Research has indicated that derivatives containing similar structures exhibit antimicrobial properties, particularly against Chlamydia trachomatis. For instance, the introduction of electron-withdrawing groups like trifluoromethyl has been shown to significantly increase the efficacy of certain compounds against this pathogen. In a study examining various analogues, it was found that those with trifluoromethyl substitutions displayed selective activity against Chlamydia, while maintaining low toxicity towards host cells .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that while some derivatives exhibit mild toxicity, they remain selective for bacterial cells over mammalian cells. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human health .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents on the pyridine ring. For example, modifications at the para position have been shown to adversely affect activity, emphasizing the need for careful design in developing new analogues. Compounds lacking the trifluoromethyl group were often inactive, underscoring its role in enhancing biological activity .
Table 1: Summary of Biological Activities
Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity | Selectivity |
---|---|---|---|---|
This compound | 941133-76-2 | Active against Chlamydia | Mild toxicity | High |
Related Compound A | XXXX | Inactive | Moderate toxicity | Low |
Related Compound B | XXXX | Active | High toxicity | Low |
Table 2: Structure-Activity Relationship Findings
Modification | Effect on Activity |
---|---|
Trifluoromethyl group present | Increased potency against C. trachomatis |
Para position substitution | Decreased activity |
Absence of trifluoromethyl | Inactive |
Case Study 1: Antichlamydial Activity
In a recent study focused on developing selective antichlamydial agents, several derivatives were synthesized based on the structure of this compound. The results indicated that compounds featuring the trifluoromethyl group significantly inhibited the growth of C. trachomatis without affecting mammalian cell viability. The study concluded that such modifications could lead to promising candidates for treating chlamydial infections .
Case Study 2: SAR Analysis
A comprehensive SAR analysis was performed on a series of pyridine-based compounds, including this compound. This analysis revealed that specific electronic properties imparted by substituents like trifluoromethyl enhance binding affinity to biological targets, leading to improved therapeutic profiles compared to non-fluorinated analogues .
Properties
CAS No. |
790714-75-9 |
---|---|
Molecular Formula |
C12H14F3NO2 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)6-9-5-4-8(7-16-9)12(13,14)15/h4-5,7H,6H2,1-3H3 |
InChI Key |
QNSFRXRIDHXQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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